N-ethyl-N-isopropyl-tryptamine

Description

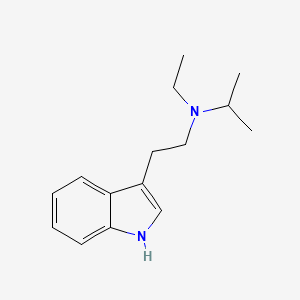

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-4-17(12(2)3)10-9-13-11-16-15-8-6-5-7-14(13)15/h5-8,11-12,16H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZLBYMOYCJZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660346 | |

| Record name | N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848130-11-0 | |

| Record name | Ethylisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848130110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J8CXV5Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl N Isopropyl Tryptamine

Established Synthetic Routes for N,N-Dialkylated Tryptamines Applicable to N-ethyl-N-isopropyl-tryptamine

The preparation of N,N-dialkylated tryptamines, including asymmetrically substituted compounds like this compound, predominantly follows two well-established synthetic strategies. These routes provide reliable methods for the construction of the tryptamine (B22526) framework and the introduction of the N-alkyl substituents.

Speeter–Anthony Glyoxalylamide Reduction Pathway

The Speeter–Anthony synthesis is a widely utilized and versatile method for the preparation of N,N-dialkylated tryptamines. researchgate.netnih.gov This pathway is particularly amenable to the synthesis of asymmetrically substituted tryptamines like this compound. The key steps of this synthesis are outlined below:

Formation of Indole-3-glyoxylyl chloride: The synthesis typically begins with the reaction of indole (B1671886) with oxalyl chloride. This electrophilic substitution reaction occurs preferentially at the C3 position of the indole ring, yielding indole-3-glyoxylyl chloride. nih.gov

Amidation: The resulting indole-3-glyoxylyl chloride is then reacted with the desired secondary amine, in this case, N-ethylisopropylamine, to form the corresponding N,N-disubstituted glyoxalylamide intermediate: N-ethyl-N-isopropyl-indole-3-yl-glyoxalylamide. researchgate.net

Reduction: The final step involves the reduction of the glyoxalylamide intermediate to the target tryptamine. This is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). mdma.ch The reduction converts the two carbonyl groups of the glyoxalylamide moiety into methylene (B1212753) groups, yielding this compound.

A study on the synthesis of various symmetrically and asymmetrically N,N-disubstituted tryptamines confirmed the efficacy of the Speeter-Anthony route. nih.gov This research highlighted the formation of the glyoxalylamide precursor and its subsequent reduction as the core of the methodology. nih.gov

Fischer Indole Cyclization Pathway

The Fischer indole synthesis is a classic and robust method for the formation of the indole ring system itself. researchgate.netnih.gov This pathway can be adapted for the synthesis of this compound by utilizing appropriately substituted precursors. The general steps are as follows:

Formation of a Phenylhydrazone: The synthesis starts with the reaction of a phenylhydrazine (B124118) with a suitable aldehyde or ketone under acidic conditions to form a phenylhydrazone. princeton.edu For the synthesis of this compound, the carbonyl component would need to contain the N-ethyl-N-isopropylamino group. A suitable precursor could be 4-(ethyl(isopropyl)amino)butanal.

Indolization: The phenylhydrazone intermediate is then heated in the presence of an acid catalyst, such as polyphosphoric acid, zinc chloride, or boron trifluoride. princeton.edu This induces a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring, yielding the target this compound.

The Fischer indole synthesis is a powerful tool for creating a wide variety of substituted indoles and can be strategically employed in the synthesis of complex tryptamines. rsc.org

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The successful synthesis of this compound relies on the availability and purity of key precursors and the effective formation of intermediate compounds.

For the Speeter-Anthony pathway , the primary precursors are:

Indole: The starting material for the formation of the indole ring.

Oxalyl chloride: Used to introduce the glyoxylyl chloride moiety at the C3 position of indole. nih.gov

N-ethylisopropylamine: The secondary amine that introduces the desired ethyl and isopropyl groups to the tryptamine nitrogen. This precursor can be synthesized through methods such as the alkylation of isopropylamine (B41738) with an ethyl halide.

The key intermediate in this pathway is N-ethyl-N-isopropyl-indole-3-yl-glyoxalylamide . The formation and subsequent reduction of this compound are critical to the success of the synthesis.

For the Fischer indole pathway , the essential precursors are:

Phenylhydrazine: The source of the benzene (B151609) ring and one of the nitrogen atoms of the indole core.

4-(ethyl(isopropyl)amino)butanal or a protected equivalent: This aldehyde contains the pre-formed N-ethyl-N-isopropylamino side chain.

The crucial intermediate in this route is the corresponding phenylhydrazone formed from the condensation of phenylhydrazine and the substituted aldehyde.

Reaction Conditions and Optimization Strategies for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent and catalyst.

Solvent System Selection and Effects

The choice of solvent can significantly influence the course and outcome of the reactions in both the Speeter-Anthony and Fischer indole syntheses.

In the Speeter-Anthony pathway , the amidation of indole-3-glyoxylyl chloride with N-ethylisopropylamine is typically carried out in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent side reactions with the highly reactive acid chloride. For the subsequent reduction of the glyoxalylamide intermediate with lithium aluminum hydride, anhydrous ethereal solvents like diethyl ether or THF are essential to avoid quenching the powerful reducing agent. Research has shown a solvent dependency in the characterization of N,N-disubstituted glyoxalylamides and their corresponding tryptamine derivatives, which underscores the importance of solvent selection in both the reaction and the analysis of the products. nih.gov

In the Fischer indole synthesis , the choice of solvent and acid catalyst are interdependent. The reaction is often carried out in high-boiling point solvents to facilitate the high temperatures required for indolization. However, a study on the Fischer indole synthesis of N,N-dimethyltryptamines demonstrated that a 4% solution of sulfuric acid at reflux can be successful. princeton.edu The selection of the solvent can also influence the regioselectivity of the cyclization when using unsymmetrical ketones. researchgate.net

Catalyst Applications and Yield Optimization

Catalysts play a pivotal role in the Fischer indole synthesis, while the Speeter-Anthony pathway primarily relies on stoichiometric reagents.

In the Fischer indole synthesis , a variety of Brønsted and Lewis acids can be used to catalyze the cyclization of the phenylhydrazone. Common catalysts include:

Brønsted acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and polyphosphoric acid (PPA). princeton.edu

Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). princeton.edu

For the Speeter-Anthony pathway , yield optimization primarily focuses on the reduction step. The use of a strong reducing agent like lithium aluminum hydride is standard. Ensuring anhydrous conditions and careful control of the reaction temperature are critical for achieving high yields. The purity of the starting materials, particularly the indole and N-ethylisopropylamine, will also directly impact the final yield and purity of the this compound.

Below is an interactive data table summarizing the key aspects of the two primary synthetic routes to this compound.

| Synthetic Route | Key Precursors | Key Intermediate | Reaction Conditions | Catalyst |

| Speeter-Anthony Pathway | Indole, Oxalyl chloride, N-ethylisopropylamine | N-ethyl-N-isopropyl-indole-3-yl-glyoxalylamide | Anhydrous aprotic solvents (e.g., diethyl ether, THF) | Not applicable (uses stoichiometric reducing agent) |

| Fischer Indole Pathway | Phenylhydrazine, 4-(ethyl(isopropyl)amino)butanal | Phenylhydrazone of 4-(ethyl(isopropyl)amino)butanal | High temperature, acidic conditions | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) |

Investigation of Byproducts and Impurities in this compound Synthesis

The synthesis of this compound (EiPT), like that of other dialkylated tryptamines, can result in a variety of byproducts and impurities depending on the chosen synthetic route. The purity of the final product is contingent on the reaction conditions, stoichiometry of reagents, and purification methods employed. Common synthetic strategies for analogous compounds include sequential N-alkylation of tryptamine or reductive amination, each with a characteristic impurity profile.

One prevalent method involves the stepwise alkylation of the primary amine of the tryptamine molecule. This process can introduce ethyl and isopropyl groups sequentially. However, this method often yields a mixture of products. Incomplete reactions can leave starting materials or mono-alkylated intermediates, such as N-ethyltryptamine (NET) and N-isopropyltryptamine, in the final product. Conversely, over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts.

Another common approach is reductive amination. The analytical characterization of the synthesis of N,N-dimethyltryptamine (DMT), a related compound, via reductive amination revealed several byproducts. researchgate.net This process, which involves reacting tryptamine with aldehydes or ketones in the presence of a reducing agent, can also generate impurities. Analogous to the DMT synthesis, the synthesis of EiPT could potentially produce N-methyltryptamine (NMT) if formaldehyde (B43269) is present as an impurity in the reagents. researchgate.net Furthermore, under the acidic conditions often used for reductive amination, a Pictet-Spengler reaction can occur, leading to the formation of tetracyclic β-carboline structures. researchgate.net

The identification of these impurities is critical for ensuring the quality and characterization of the final compound and is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Table 1: Potential Byproducts and Impurities in EiPT Synthesis

Advanced Analytical Characterization of N Ethyl N Isopropyl Tryptamine

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of novel psychoactive substances (NPS), allowing for the separation of target compounds from complex matrices and from other structurally related tryptamines. spectroscopyonline.comresearchgate.net Both gas and liquid chromatography are routinely employed for the analysis of EiPT and its isomers.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for identifying synthetic tryptamines. japsonline.comspectroscopyonline.com For EiPT, method development typically involves a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS). japsonline.comresearchgate.net A temperature-programmed oven is used to ensure adequate separation of tryptamine (B22526) analogues. japsonline.com While effective, GC can pose challenges for some tryptamines that are thermally labile; however, EiPT is generally amenable to this technique. proquest.com

High-performance liquid chromatography (HPLC) offers a complementary and often non-destructive alternative for tryptamine analysis. proquest.comjapsonline.com Reversed-phase columns, most commonly C18, are the standard for separating polar, basic compounds like tryptamines. scielo.org.zanih.gov Method development for EiPT focuses on optimizing the mobile phase composition, which typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comresearchgate.net Gradient elution is often employed to achieve optimal separation of a broad range of tryptamines within a reasonable analysis time. japsonline.comnih.gov

Below is a table summarizing typical starting conditions for GC and HPLC method development for tryptamine analysis, applicable to EiPT.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase/Column | HP-5MS (30 m x 250 µm x 0.25 µm) japsonline.com | C18 (e.g., LiChrospher® RP-18e, 250 mm x 4 mm) japsonline.com |

| Mobile Phase | Helium (carrier gas) | Acetonitrile/Methanol and buffered water (e.g., 0.1% triethylammonium acetate) japsonline.com |

| Detection | Mass Spectrometry (MS) | Photodiode Array (PDA) or Mass Spectrometry (MS) |

| Typical Conditions | Temperature-programmed oven (e.g., 50°C to 310°C) japsonline.com | Isocratic or gradient elution at controlled temperature (e.g., 35°C) japsonline.com |

This table represents common starting points for method development and may require optimization for specific analytical challenges.

Ultra-high performance liquid chromatography (UHPLC) has become increasingly prevalent for the analysis of NPS, including tryptamines like EiPT. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.govresearchgate.net

In the context of EiPT analysis, UHPLC is almost always coupled with tandem mass spectrometry (UHPLC-MS/MS) or high-resolution mass spectrometry (UHPLC-HRMS). nih.govnih.govnih.gov This combination allows for the rapid and sensitive detection and quantification of EiPT and its metabolites in complex biological matrices. nih.govnih.gov A typical UHPLC method for tryptamines would use a reversed-phase column (e.g., Waters Acquity UPLC HSS T3) with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile. nih.govresearchgate.net The high efficiency of UHPLC is particularly advantageous for resolving EiPT from its isomers, which can be a significant analytical challenge. proquest.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is the cornerstone for the structural elucidation and confirmation of synthetic compounds like EiPT. researchgate.net It provides critical information on the molecular weight and fragmentation patterns, which serve as a chemical fingerprint for the molecule. nih.gov

Electron ionization mass spectrometry (EI-MS), commonly used with GC, is a "hard" ionization technique that produces extensive and reproducible fragmentation. libretexts.org This fragmentation is highly valuable for structural identification and for creating searchable mass spectral libraries. researchgate.netcaymanchem.com

For N,N-disubstituted tryptamines like EiPT, the primary fragmentation pathway under EI conditions is an α-cleavage of the bond between the ethyl group and the indole (B1671886) ring, leading to the formation of a stable iminium ion. researchgate.net In the case of N-ethyl-N-isopropyl-tryptamine, this cleavage results in a characteristic base peak at a mass-to-charge ratio (m/z) of 100. researchgate.net This fragment corresponds to the [CH₂=N⁺(C₂H₅)CH(CH₃)₂] species and is a key diagnostic ion for identifying the N-ethyl-N-isopropyl substitution on the tryptamine side chain. researchgate.net The molecular ion (M⁺) peak for EiPT is expected at m/z 230, though it may be of low intensity due to the extensive fragmentation typical of EI. libretexts.orgresearchgate.net

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. semanticscholar.org This makes it ideal for determining the molecular weight of the parent compound. For EiPT (molar mass 230.355 g·mol⁻¹), the protonated molecule would be observed at m/z 231. nih.govwikipedia.org

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of the selected protonated molecule. southernforensic.org In ESI-MS/MS analysis of EiPT, the [M+H]⁺ ion (m/z 231) is isolated and subjected to collision-induced dissociation (CID). nih.gov The resulting product ions provide structural information. Based on the fragmentation of similar tryptamines, the major product ion for EiPT would correspond to the iminium cation formed by the cleavage of the Cα-Cβ bond of the side chain, yielding the same m/z 100 fragment seen as the base peak in EI-MS. nih.govsouthernforensic.org

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap technologies, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govdoaj.org This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, greatly increasing the confidence in identification. itrcweb.orgresearchgate.net For EiPT ([C₁₅H₂₂N₂]H⁺), HRMS would measure the m/z of the protonated molecule as 231.1856, allowing it to be distinguished from other compounds with the same nominal mass but different elemental formulas. nih.gov

The table below summarizes the key mass spectrometric data for EiPT.

| Ionization Technique | Parent Ion (m/z) | Key Fragment Ions (m/z) | Fragment Structure/Origin |

| EI-MS | 230 (M⁺) | 100 (Base Peak) | [CH₂=N⁺(C₂H₅)CH(CH₃)₂] from α-cleavage researchgate.net |

| 130 | Indole-3-ethylene fragment | ||

| ESI-MS/MS | 231 ([M+H]⁺) | 100 | [CH₂=N⁺(C₂H₅)CH(CH₃)₂] from side-chain cleavage nih.govsouthernforensic.org |

| 160 | Indole fragment after loss of the side-chain amine |

Fragment m/z values are based on nominal mass. HRMS would provide exact mass measurements for elemental composition determination.

Spectroscopic Methods for this compound Characterization

While chromatographic and mass spectrometric methods are dominant for detection and identification, spectroscopic techniques provide definitive structural confirmation, particularly when characterizing reference standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. ¹H-NMR spectroscopy would be used to identify the different proton environments in the EiPT molecule, including the aromatic protons of the indole ring, the protons on the ethyl and isopropyl groups, and the methylene (B1212753) protons of the tryptamine backbone. ¹³C-NMR would similarly identify all unique carbon atoms in the structure. Two-dimensional NMR techniques (such as COSY and HSQC) would be used to establish connectivity between protons and carbons, confirming the exact arrangement of the ethyl and isopropyl groups on the side-chain nitrogen.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For EiPT, the IR spectrum would show characteristic absorption bands corresponding to the N-H stretch of the indole ring (typically around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules by providing information about the chemical environment of individual atoms. While specific, experimentally-derived NMR data for EiPT is not widely published, the expected chemical shifts for its proton (¹H) and carbon-¹³ (¹³C) nuclei can be predicted based on the known values for the tryptamine core and the attached N-alkyl substituents.

The ¹H-NMR spectrum would be expected to show distinct signals for the protons on the indole ring, the ethyl side chain, and the N-ethyl and N-isopropyl groups. Similarly, the ¹³C-NMR spectrum would provide signals for each unique carbon atom in the molecule. These spectra are critical for confirming the connectivity of the atoms and distinguishing EiPT from its structural isomers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (EiPT)

This table is based on predictive models and data from analogous tryptamine structures, such as tryptamine itself. nih.govchemicalbook.com

| ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Indole N-H | ~8.1 | Broad Singlet | N1-H |

| Aromatic C-H | ~7.0-7.6 | Multiplets | C4-H, C5-H, C6-H, C7-H |

| Aromatic C-H | ~6.9 | Singlet | C2-H |

| Ethyl Side Chain | ~2.9 | Multiplet | -CH₂-CH₂-N |

| N-isopropyl CH | ~2.8 | Septet | -CH(CH₃)₂ |

| N-ethyl CH₂ | ~2.6 | Quartet | -CH₂-CH₃ |

| N-isopropyl CH₃ | ~1.1 | Doublet | -CH(CH₃)₂ |

| N-ethyl CH₃ | ~1.0 | Triplet | -CH₂-CH₃ |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | ~111-136 | C2, C3, C3a, C4, C5, C6, C7, C7a |

| N-isopropyl CH | ~50-55 | -CH(CH₃)₂ |

| Ethyl Side Chain CH₂ | ~50-55 | -CH₂-N |

| N-ethyl CH₂ | ~45-50 | -CH₂-CH₃ |

| Ethyl Side Chain CH₂ | ~20-25 | Indole-CH₂- |

| N-isopropyl CH₃ | ~18-22 | -CH(CH₃)₂ |

| N-ethyl CH₃ | ~12-16 | -CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. The resulting spectrum serves as a molecular "fingerprint." For EiPT, the FT-IR spectrum would display characteristic absorption bands corresponding to the functional groups present in its structure.

Key absorptions include the N-H stretch of the indole ring, C-H stretches from the aromatic and aliphatic portions of the molecule, C=C stretching from the aromatic ring, and C-N stretching from the amine group. specac.commasterorganicchemistry.com

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound (EiPT)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3350-3450 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2970 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| C-N | Stretch | 1020-1250 | Medium |

Derivatization Strategies for Enhanced Analytical Detection of this compound and its Analogs

For analysis by gas chromatography-mass spectrometry (GC-MS), tryptamines can sometimes exhibit poor chromatographic behavior due to the polarity of the amine and indole N-H groups. iu.edu Chemical derivatization is a strategy used to modify these functional groups, thereby increasing the molecule's volatility and thermal stability, reducing peak tailing, and improving separation efficiency. semanticscholar.org

Common derivatization techniques applicable to tryptamines like EiPT include:

Silylation : This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the indole nitrogen with a trimethylsilyl (B98337) (TMS) group. caltech.edu TMS derivatives are more volatile and less polar, making them more suitable for GC-MS analysis. thescipub.com

Acylation : Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to introduce an acyl group at the indole nitrogen. mdpi.com Fluoroacyl derivatives are particularly useful as they can enhance detection sensitivity. oup.com

These derivatization steps are crucial for creating robust and reproducible methods for the detection and quantification of EiPT and its analogs in complex matrices.

Comparative Analytical Profiling with Other Tryptamine Derivatives

A significant challenge in forensic and analytical chemistry is the differentiation of closely related isomers and analogs. This compound (EiPT) must be distinguished from its structural isomer N-ethyl-N-propyltryptamine (EPT), as well as from other common tryptamines like N,N-diethyltryptamine (DET) and N,N-diisopropyltryptamine (DIPT).

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for this purpose. While chromatographic separation can often resolve these compounds based on differences in their retention times, mass spectrometry provides structural information for confirmation. nih.gov

Under electron ionization (EI), tryptamines typically undergo a characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), resulting in the formation of a stable iminium ion, which is often the base peak in the mass spectrum. libretexts.orgmdpi.com The mass-to-charge ratio (m/z) of this iminium fragment is diagnostic of the N-alkyl substituents.

However, a notable challenge arises with EiPT and its isomer EPT. Both compounds, despite having different alkyl groups (isopropyl vs. n-propyl), produce an iminium ion fragment with the same nominal mass of m/z 100. researchgate.net This makes their differentiation based solely on this fragment impossible. In such cases, analysts must rely on:

Chromatographic Separation : Different boiling points and interactions with the GC column's stationary phase typically result in distinct retention times for the isomers. mdpi.com

Secondary Fragmentation : Careful analysis of other, less abundant fragment ions in the mass spectra may reveal subtle differences that can aid in identification.

The comparison with other tryptamines is more straightforward, as their primary iminium ion fragments have different masses.

Table 3: Comparative Mass Spectrometry Data for EiPT and Related Tryptamines

| Compound | Abbreviation | Molecular Weight ( g/mol ) | Iminium Ion Fragment (m/z) | Notes |

| N,N-Diethyltryptamine | DET | 216.34 | 86 | The iminium ion corresponds to [CH₂=N(C₂H₅)₂]⁺. |

| This compound | EiPT | 230.37 | 100 | The iminium ion corresponds to [CH₂=N(C₂H₅)(i-C₃H₇)]⁺. |

| N-ethyl-N-propyltryptamine | EPT | 230.37 | 100 | The iminium ion corresponds to [CH₂=N(C₂H₅)(n-C₃H₇)]⁺. Isomeric with EiPT. |

| N,N-Diisopropyltryptamine | DIPT | 244.40 | 114 | The iminium ion corresponds to [CH₂=N(i-C₃H₇)₂]⁺. |

Structure Activity Relationships Sar of N Ethyl N Isopropyl Tryptamine and Its Analogs

Impact of N-Substitution Patterns on Receptor Binding and Functional Activity

The nature of the alkyl groups attached to the terminal nitrogen of the tryptamine (B22526) side chain is a critical determinant of its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a primary target for many psychoactive tryptamines. The size, shape, and lipophilicity of these N-substituents modulate both binding affinity and functional efficacy.

Generally, as the size of the N,N-dialkyl substituents increases, there can be a corresponding change in receptor affinity and potency. For instance, moving from smaller substituents like dimethyl (in DMT) to diethyl (in DET) often results in a decrease in potency. The asymmetrical substitution pattern of EiPT, with one ethyl and one isopropyl group, presents an interesting case. Studies on a range of N,N-dialkylated tryptamines have shown that asymmetrical N-substitutions can lead to varied effects. For example, in one study, asymmetrical N-methyl-N-isopropyl substitutions (as in MiPT) resulted in greater activity at certain receptors compared to symmetrical N,N-diisopropylation (as in DiPT). This suggests that the specific combination of an ethyl and an isopropyl group in EiPT likely confers a unique pharmacological profile.

The steric bulk of the N-substituents plays a significant role. Larger, bulkier groups may not fit as readily into the receptor's binding pocket, potentially leading to reduced affinity. However, this is not a simple linear relationship, and the optimal size and conformation for receptor activation are specific to each receptor subtype. For instance, while N,N-diisopropylation in DiPT reduces binding affinity at 5-HT2 receptors compared to N,N-dimethylation in DMT, the asymmetrical N-methyl-N-isopropyl substitution in MiPT shows greater activity than DiPT.

The following table provides a comparative look at the receptor binding affinities (Ki, in nM) of various N,N-dialkylated tryptamines at selected serotonin receptors, illustrating the influence of N-substitution patterns.

| Compound | N-Substituents | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|---|

| DMT | N,N-dimethyl | 116 | 109 | 145 |

| DET | N,N-diethyl | 130 | 120 | 230 |

| DPT | N,N-dipropyl | 58 | 80 | 180 |

| DiPT | N,N-diisopropyl | 250 | 260 | 550 |

| MiPT | N-methyl, N-isopropyl | 120 | 190 | 350 |

Influence of Indole (B1671886) Ring Substitutions (e.g., 5-Methoxy, 4-Hydroxy) on Pharmacological Profiles

Substitution on the indole ring of the tryptamine nucleus is another powerful strategy for modifying pharmacological activity. The position and electronic properties of these substituents can dramatically alter receptor binding and functional efficacy. Common substitutions include methoxy (B1213986) (-OCH3) and hydroxy (-OH) groups, typically at the 4- or 5-position of the indole ring.

A 5-methoxy substitution, as seen in 5-MeO-DMT, generally increases affinity for the 5-HT1A receptor and often enhances potency at the 5-HT2A receptor compared to the unsubstituted parent compound. It is plausible that a 5-methoxy analog of EiPT (5-MeO-EiPT) would exhibit similar trends, likely displaying enhanced affinity for serotonin receptors.

The 4-hydroxy substitution, found in compounds like psilocin (4-HO-DMT), is particularly significant. This substitution often leads to high-affinity binding to multiple serotonin receptors. Studies on a series of 4-hydroxy-N,N-dialkyltryptamines have shown that they are potent 5-HT2A receptor agonists. For example, 4-HO-DMT (psilocin) and 4-HO-MET are both potent agonists at this receptor. It is therefore highly probable that 4-hydroxy-N-ethyl-N-isopropyl-tryptamine (4-HO-EiPT) would also be a potent 5-HT2A agonist.

Research has shown that 4-hydroxy compounds generally have higher affinity across all 5-HT receptor targets when compared to their 4-acetoxy analogues with the same N-alkyl groups. The table below presents data on the functional activity (EC50, in nM) of several 4-hydroxy-N,N-dialkyltryptamines at the human 5-HT2A receptor, highlighting the influence of both indole ring substitution and N-alkylation.

| Compound | N-Substituents | 5-HT2A (EC50, nM) |

|---|---|---|

| 4-HO-DMT (Psilocin) | N,N-dimethyl | 19 |

| 4-HO-MET | N-methyl, N-ethyl | 15 |

| 4-HO-DET | N,N-diethyl | 25 |

| 4-HO-DPT | N,N-dipropyl | 30 |

| 4-HO-DiPT | N,N-diisopropyl | 45 |

Stereochemical Considerations in Tryptamine SAR

Stereochemistry can play a crucial role in the interaction of drugs with their biological targets, which are often chiral. In the case of tryptamines, chirality can be introduced at the alpha (α) or beta (β) positions of the ethylamine (B1201723) side chain, or on the N-substituents if they are chiral.

For N-ethyl-N-isopropyl-tryptamine, the core molecule is not chiral. However, if a chiral center were introduced, for example, by substitution on the side chain, it would be expected that the resulting enantiomers would exhibit different pharmacological properties. The binding pockets of receptors are three-dimensional and stereospecific, meaning that one enantiomer may fit better and have a higher affinity or efficacy than the other.

Comparative Analysis of this compound with Other N,N-Dialkylated Tryptamines

A comparative analysis of EiPT with other N,N-dialkylated tryptamines reveals a structure-activity landscape where subtle changes in the N-alkyl groups lead to significant differences in pharmacological profiles. The balance between the size, lipophilicity, and steric hindrance of the N-substituents is key to determining receptor interactions.

Comparison with Symmetrical Analogs (DET and DiPT): EiPT is structurally intermediate between N,N-diethyltryptamine (DET) and N,N-diisopropyltryptamine (DiPT). Typically, increasing the steric bulk from diethyl to diisopropyl leads to a decrease in potency at 5-HT2A receptors. Given that EiPT has one ethyl and one isopropyl group, its potency would be expected to lie somewhere between that of DET and DiPT.

Comparison with other Asymmetrical Analogs (MiPT and MET): N-methyl-N-isopropyltryptamine (MiPT) and N-methyl-N-ethyltryptamine (MET) are other examples of asymmetrically substituted tryptamines. The replacement of a methyl group in MiPT with an ethyl group to form EiPT would increase both the size and lipophilicity of the N-substituent profile. This modification could potentially alter receptor binding affinity and functional efficacy in a nuanced way, though the precise effects would require direct experimental comparison.

A study by Glatfelter and colleagues in 2023 provided receptor binding data for a range of 4-hydroxy-N,N-dialkyltryptamines, which allows for a systematic comparison of the effects of different N-alkyl groups. The findings from such studies help to build a more comprehensive picture of how the N,N-dialkyl substitution pattern fine-tunes the pharmacological activity of tryptamines. The data suggests that there is an optimal size and shape for the N-substituents to achieve high affinity and efficacy at serotonin receptors, and deviations from this optimum can lead to a decrease in activity.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling provide valuable computational tools to understand and predict the pharmacological properties of tryptamines. These methods aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Molecular modeling and docking studies have been used to simulate the binding of tryptamine analogs to the 5-HT2A receptor. These studies help to visualize the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. Key interactions often involve hydrogen bonding with specific serine and threonine residues, as well as hydrophobic interactions with aromatic residues. Such models can be used to predict the binding affinity of novel tryptamine derivatives, including EiPT, and to rationalize the observed SAR trends. For example, a bulkier N-substituent like an isopropyl group might cause a steric clash with a particular residue in the binding pocket, explaining a potential decrease in affinity compared to a smaller ethyl or methyl group.

While specific QSAR and molecular modeling studies focusing exclusively on EiPT are scarce, the general principles derived from studies on other N,N-dialkylated tryptamines can be applied to understand its likely interactions with serotonin receptors and to predict its relative activity.

Theoretical and Computational Chemistry Approaches in N Ethyl N Isopropyl Tryptamine Research

Quantum Chemical Calculations for Electronic Properties and Molecular Conformation

Quantum chemical calculations are fundamental to determining the electronic properties and stable conformations of molecules like EiPT. While specific quantum chemical studies on EiPT are not extensively documented in publicly available literature, the principles can be understood from studies on analogous tryptamines.

Electronic Properties: Methods like Density Functional Theory (DFT) are employed to calculate electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and partial atomic charges. nih.gov These properties are crucial for understanding the reactivity of the molecule and its ability to engage in intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are vital for receptor binding. The electronic characteristics of the indole (B1671886) ring and the nitrogen atom of the ethylamino group are of particular interest, as they are key features for interaction with serotonergic receptors.

Table 1: Calculated Conformational Data for a Tryptamine (B22526) Analog (EPT)

| Parameter | Value | Reference |

| Indole Ring Deviation from Planarity | 0.008 Å | nih.gov |

| C1—C8—C9—C10 Torsion Angle | 33.9 (4)° | nih.gov |

Molecular Docking and Dynamics Simulations of N-ethyl-N-isopropyl-tryptamine with Receptor Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as EiPT, with its biological target, typically a protein receptor. nih.govmdpi.com These methods are particularly valuable in studying the binding of tryptamines to serotonin (B10506) receptors, such as the 5-HT2A receptor, which is a primary target for many psychedelic compounds. nih.govplos.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For tryptamines, docking studies have identified key interactions within the binding pocket of serotonin receptors. herbmedpharmacol.comnih.gov These interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions with aromatic residues. While no specific docking studies for EiPT are readily available, studies on similar molecules like N,N-dimethyltryptamine (DMT) with the 5-HT1B receptor have shown the importance of the tryptamine pharmacophore in binding to the active site. herbmedpharmacol.com

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govmdpi.complos.org Simulations of the 5-HT2A receptor with various agonists and antagonists have revealed the importance of specific residues in receptor activation. nih.govmdpi.com For instance, interactions with residues on transmembrane helices TM5 and TM6 are crucial for triggering the conformational changes that lead to receptor activation. mdpi.com It is hypothesized that EiPT would engage in similar dynamic interactions within the binding pocket of the 5-HT2A receptor.

Table 2: Key Serotonin Receptor Residues Involved in Tryptamine Binding (from studies on related compounds)

| Receptor | Interacting Residues (Example) | Type of Interaction | Reference |

| 5-HT1B | D129, I130, Y208, W327, F330 | Hydrogen Bonding, Hydrophobic | herbmedpharmacol.com |

| 5-HT2A | V5.39, G5.42, S5.43, S5.46, W6.48, F6.51 | Hydrogen Bonding, Hydrophobic | nih.govmdpi.com |

In Silico Prediction of Metabolic Pathways and Metabolite Structures

Predicting the metabolic fate of a novel compound is a critical aspect of its characterization. In silico tools for metabolism prediction can forecast the likely metabolic pathways and the structures of the resulting metabolites. bioanalysis-zone.comnews-medical.netnih.govresearchgate.net These predictions are typically based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

For the closely related compound N-ethyl-N-propyltryptamine (EPT), experimental studies have identified several metabolic pathways, including N-dealkylation, N-oxide formation, alkyl hydroxylation, and indole ring hydroxylation, followed by glucuronidation or sulfation. nih.govnih.gov In silico metabolism prediction software, such as BioTransformer, can be used to predict similar pathways for EiPT. nih.gov These tools utilize databases of known metabolic reactions and algorithms to predict the sites of metabolism on a given molecule.

Predicted Metabolic Pathways for EiPT (based on EPT metabolism):

N-dealkylation: Loss of the ethyl or isopropyl group to form N-ethyl-tryptamine or N-isopropyl-tryptamine.

Hydroxylation: Addition of a hydroxyl group to the ethyl or isopropyl side chains or at various positions on the indole ring (e.g., 4-, 5-, 6-, or 7-position).

N-oxidation: Formation of an N-oxide at the tertiary amine.

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Table 3: Predicted Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite |

| N-de-ethylation | N-isopropyl-tryptamine |

| N-de-isopropylation | N-ethyl-tryptamine |

| Alkyl Hydroxylation | Hydroxy-N-ethyl-N-isopropyl-tryptamine |

| Indole Hydroxylation | 4/5/6/7-hydroxy-N-ethyl-N-isopropyl-tryptamine |

| N-oxidation | This compound-N-oxide |

Chemoinformatics and Database Mining for this compound Analogs

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. Database mining of chemical libraries and scientific literature can identify analogs of EiPT and provide insights into structure-activity relationships (SAR). By searching databases such as PubChem, ChemSpider, and ChEMBL, one can retrieve information on compounds with similar structures to EiPT and their reported biological activities.

This approach allows for the systematic exploration of the chemical space around the EiPT scaffold. For example, analyzing data on various N,N-dialkylated tryptamines can help to understand how modifications to the N-alkyl substituents and substitutions on the indole ring affect receptor binding affinity and functional activity. researchgate.netmaps.org This information is valuable for designing new compounds with specific pharmacological profiles and for predicting the properties of uncharacterized molecules like EiPT.

Table 4: Common Structural Modifications in Tryptamine Analogs

| Modification Site | Examples of Substituents | Potential Effect on Activity |

| N,N-dialkyl groups | Methyl, Ethyl, Propyl, Isopropyl, Allyl | Modulates receptor affinity and selectivity |

| Indole Ring (4-position) | Hydroxy, Acetoxy, Methoxy (B1213986) | Can significantly alter psychedelic potency |

| Indole Ring (5-position) | Methoxy, Hydroxy | Often increases affinity for serotonin receptors |

| Alpha-position of ethylamine (B1201723) | Methyl | Can alter metabolic stability and receptor interactions |

Future Directions in N Ethyl N Isopropyl Tryptamine Academic Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Future research into the synthesis of EiPT is expected to focus on developing more efficient, scalable, and environmentally sustainable methods. Traditional synthetic routes for tryptamines often involve multi-step processes that may utilize hazardous reagents. Modern synthetic chemistry offers opportunities to innovate beyond these established protocols.

One promising area is the application of continuous flow synthesis. This technology has been successfully used for N,N-dimethyltryptamine (DMT) and its analogues, allowing for rapid and clean synthesis with in-line extraction. nih.gov Adopting a similar flow chemistry approach for EiPT could enhance reaction control, improve yield and purity, and reduce waste. The use of greener solvents, such as ethyl acetate, in these systems further aligns with the principles of green chemistry. nih.gov

Additionally, research could focus on novel catalytic systems to streamline the synthesis. For instance, developing a general synthetic method that allows for the efficient production of various tryptamine (B22526) natural products and their analogues could be adapted for EiPT. researchgate.net The goal would be to create pathways that are not only high-yielding but also minimize the environmental impact through reduced energy consumption and the use of less toxic materials. The creation of stable salt forms, such as hydrofumarates, is another important step to ensure the long-term stability of the synthesized compound for research purposes. nih.govnih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As research into EiPT progresses, the need for highly sensitive and specific analytical methods for its detection and quantification in various biological matrices becomes critical. Future work will likely build upon the techniques currently used for other psychoactive tryptamines. nih.gov

Currently, methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for identifying tryptamine derivatives. researchgate.netjapsonline.com However, for trace analysis and comprehensive metabolite profiling, more advanced techniques are required. Ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has proven effective in characterizing the metabolites of the structurally similar compound N-ethyl-N-propyltryptamine (EPT). nih.govresearchgate.netnih.gov This high-resolution mass spectrometry approach will be essential for identifying the full spectrum of EiPT metabolites.

Future research should focus on developing and validating robust methods using techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) for EiPT. nih.govmdpi.com These methods would enable the detection of the parent compound and its metabolites at very low concentrations in complex biological samples such as blood and urine, which is crucial for pharmacokinetic and metabolic studies. mdpi.com The development of these advanced analytical tools is a prerequisite for the in-depth preclinical investigations outlined in the subsequent sections.

Deeper Elucidation of Non-Serotonergic Receptor Interactions and Their Preclinical Significance

While tryptamines are primarily known for their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, their complete pharmacological profile may involve other neural targets. nih.govresearchgate.net A significant future research direction for EiPT is to explore its binding affinity and functional activity at non-serotonergic receptors and to understand the preclinical relevance of these interactions.

Understanding these off-target interactions is crucial for building a complete pharmacological profile of EiPT. In preclinical studies, this knowledge can help to interpret behavioral effects in animal models that may not be solely attributable to 5-HT2A activation. For example, interactions with amine transporters could modulate the levels of neurotransmitters like serotonin and dopamine, adding another layer of complexity to the compound's mechanism of action. acs.org

Table 1: Potential Non-Serotonergic Targets for EiPT Research This table is hypothetical and based on findings for structurally related tryptamines.

| Target Receptor/Transporter | Known Ligand (Example) | Potential Preclinical Significance for EiPT |

|---|---|---|

| Sigma-1 Receptor (SIGMAR1) | N,N-dimethyltryptamine (DMT) | Modulation of intracellular signaling, neuroprotective effects |

| Serotonin Transporter (SERT) | MDMA, certain tryptamines | Alteration of synaptic serotonin levels, potential for release vs. reuptake inhibition |

| Dopamine Transporter (DAT) | Various psychoactive compounds | Influence on dopaminergic pathways, potential relevance to mood and motivation |

| Norepinephrine Transporter (NET) | Various psychoactive compounds | Effects on noradrenergic signaling, potential impact on arousal and attention |

| Trace Amine-Associated Receptor 1 (TAAR1) | Various tryptamines | Modulation of monoaminergic systems |

Comprehensive Characterization of N-ethyl-N-isopropyl-tryptamine Metabolism and Enzymatic Regulation in Diverse Non-Human Biological Systems

A thorough understanding of a compound's metabolic fate is fundamental to preclinical research. For EiPT, future studies must focus on a comprehensive characterization of its metabolic pathways and the enzymes responsible for its transformation in various non-human biological systems.

Research on the related compound EPT provides a strong template for these investigations. In vitro studies using pooled human liver microsomes (pHLM) and in vivo studies in rats have identified the major metabolic pathways for EPT. nih.govresearchgate.netnih.gov These include hydroxylation (on both the indole (B1671886) ring and the alkyl side chain), N-dealkylation, and carbonylation. nih.govresearchgate.netnih.gov Subsequent Phase II metabolism, such as glucuronidation and sulfation of hydroxylated metabolites, has also been observed. researchgate.netfhnw.ch

Future EiPT research should employ similar models, such as liver microsomes and S9 fractions from different species (e.g., rat, mouse, dog) to identify species-specific metabolic differences. Identifying the specific cytochrome P450 (CYP) enzymes responsible for EiPT's oxidative metabolism will also be critical. This information is vital for interpreting toxicological data and understanding potential drug-drug interactions. The use of high-resolution mass spectrometry will be essential to elucidate the structures of the various Phase I and Phase II metabolites. mdpi.com

Table 2: Predicted Metabolic Pathways for EiPT based on EPT Metabolism Data This table is predictive and based on published data for the related compound N-ethyl-N-propyltryptamine (EPT). nih.govresearchgate.netnih.govfhnw.ch

| Metabolic Reaction | Potential Metabolite Structure | Relevant Enzyme Family (Hypothesized) |

|---|---|---|

| Indole Ring Hydroxylation | Hydroxy-EiPT | Cytochrome P450 (CYP) |

| N-de-ethylation | N-isopropyltryptamine (NiPT) | Cytochrome P450 (CYP) |

| N-de-isopropylation | N-ethyltryptamine (NET) | Cytochrome P450 (CYP) |

| Alkyl Hydroxylation | EiPT with hydroxyl on ethyl or isopropyl group | Cytochrome P450 (CYP) |

| Glucuronidation | Hydroxy-EiPT-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Hydroxy-EiPT-sulfate | Sulfotransferases (SULTs) |

Advanced Preclinical Models for Understanding Biological Activities and Mechanisms Beyond Direct Receptor Activation

To gain a more nuanced understanding of EiPT's biological effects, future research must move beyond conventional preclinical models and leverage advanced in vitro systems that better recapitulate human physiology.

Traditional animal models, while useful, have limitations in predicting human responses. researchgate.net The development of advanced models such as "humanized mice," 3D cell cultures like organoids, and microfluidic organ-on-a-chip (OOC) platforms offers new opportunities for more relevant preclinical assessment. nih.gov For instance, brain organoids or neuro-spheroids derived from human stem cells could be used to study EiPT's effects on neuronal firing, connectivity, and gene expression in a complex, human-relevant neural environment.

Furthermore, multi-organ-on-a-chip systems, such as a gut-liver-on-a-chip, could provide insights into the compound's absorption, first-pass metabolism, and potential hepatotoxicity in an integrated system. researchgate.net These advanced in vitro models can help bridge the gap between simple cell-based assays and whole-animal studies, enabling a more detailed investigation of mechanisms beyond direct receptor binding, such as downstream signaling cascades, inter-organelle communication, and potential toxicity, while adhering to the principles of reducing and refining animal use in research. nih.gov

Investigation of this compound in the Context of Endogenous Tryptamine Pathways (e.g., INMT Interactions)

An intriguing area for future research is the potential interaction of EiPT with the endogenous tryptamine metabolic pathway. Humans and other species naturally produce N-methylated tryptamines like DMT, a process catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT). mdpi.com This enzyme facilitates the transfer of a methyl group to tryptamine and other related compounds.

Given its structure, EiPT is not a direct product of this pathway, but it could potentially interact with it in several ways. Future studies should investigate whether EiPT can act as a substrate, an inhibitor, or a modulator of INMT activity. If EiPT inhibits INMT, it could lead to an accumulation of endogenous tryptamine or N-methyltryptamine, potentially altering baseline neurochemistry. Conversely, if INMT exhibits promiscuous activity, it might be capable of acting on related structures, although the transfer of ethyl or isopropyl groups is not its known function. Understanding any potential interplay between EiPT and this endogenous enzymatic pathway could reveal novel mechanisms of action and provide a more complete picture of its biological effects. mdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying N-ethyl-N-isopropyl-tryptamine in biological matrices?

Methodological Answer: Gas chromatography-electron ionization mass spectrometry (GC-EI-MS) and high-performance liquid chromatography (HPLC) with electrospray ionization are widely used for detecting and quantifying tryptamine derivatives in biological samples. These methods require rigorous validation, including calibration curves, limits of detection (LOD), and recovery rates in blood, urine, or tissue homogenates. For instance, Vorce and Sklerov (2004) established protocols for designer tryptamines using GC-EI-MS, emphasizing sample preparation via liquid-liquid extraction and derivatization to enhance volatility .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer: Reductive alkylation of indol-3-ylacetone with ethylamine or isopropylamine is a common synthetic pathway. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to improve yield and purity. For example, Shulgin's work on analogous compounds (e.g., α-methyl-N-ethyltryptamine) highlights the importance of controlling stoichiometry and post-synthesis purification via recrystallization (HCl salts yield distinct melting points: 187–189°C for N-ethyl derivatives) .

Q. What preclinical models are suitable for initial pharmacological evaluation of this compound?

Methodological Answer: Rodent models are standard for assessing behavioral effects, receptor binding, and toxicity. Researchers must adhere to NIH guidelines for preclinical studies, including detailed reporting of animal strain, dosing regimens, and statistical methods. For instance, dose-response studies in mice can evaluate locomotor activity changes, while receptor affinity assays (e.g., 5-HT2A binding) require radioligand displacement protocols .

Q. How should reference standards be characterized for quality control in this compound synthesis?

Methodological Answer: Certified reference materials (CRMs) must undergo purity analysis (≥98% by HPLC), structural confirmation (NMR, FT-IR), and stability testing under storage conditions (-20°C). SynThink's guidelines for sumatriptan impurities emphasize the use of secondary reference standards validated against primary CRMs, with documentation of batch-specific chromatograms and spectroscopic data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound?

Methodological Answer: Contradictions in binding data often arise from variations in assay conditions (e.g., buffer pH, membrane preparation methods). To address this, replicate studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) and compare results across multiple cell lines (e.g., HEK-293 vs. CHO-K1). Cross-validation with functional assays (e.g., calcium flux) can clarify whether binding translates to activity .

Q. What strategies mitigate risks of N-nitrosamine impurities in this compound synthesis?

Methodological Answer: Conduct a risk assessment per EMA and APIC guidelines by screening raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Implement quality questionnaires for suppliers to confirm absence of cross-contamination in manufacturing equipment. Analytical controls include LC-MS/MS monitoring for nitrosamine-specific transitions (e.g., m/z 74 for dimethylnitrosamine) .

Q. How do metabolic pathways of this compound differ across species, and what are the implications for translational research?

Methodological Answer: Use in vitro microsomal assays (human vs. rodent liver S9 fractions) to identify species-specific metabolites. For example, cytochrome P450 isoforms (CYP2D6, CYP3A4) may catalyze N-dealkylation or hydroxylation. Correlate in vitro findings with in vivo pharmacokinetic studies to adjust interspecies scaling factors for clinical trial design .

Q. What statistical approaches are critical for interpreting contradictory behavioral data in preclinical studies of this compound?

Methodological Answer: Apply mixed-effects models to account for variability in animal cohorts, and use post hoc tests (e.g., Tukey’s HSD) to identify dose-dependent trends. Meta-analysis of historical data (e.g., Shulgin’s tryptamine archives) can contextualize outliers. Pre-register study protocols to reduce publication bias .

Q. How can researchers validate novel analytical methods for detecting this compound in complex matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines for method validation, including specificity (no interference from matrix components), accuracy (spike-recovery experiments), and precision (intra-/inter-day CV <15%). Cross-validate with orthogonal techniques, such as comparing GC-MS results with LC-high-resolution MS to confirm fragmentation patterns .

Q. What ethical and methodological considerations apply to human metabolite studies of this compound?

Methodological Answer: Design phase I trials with microdosing protocols (sub-therapeutic doses) and ethical oversight (IRB approval). Use accelerated mass spectrometry (AMS) for ultrasensitive detection of trace metabolites in plasma. Ensure compliance with FDA IND requirements, including toxicology summaries and prior human experience documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.